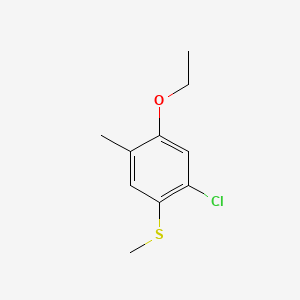
(2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane: is an organic compound with the molecular formula C10H13ClOS and a molecular weight of 216.73 g/mol . This compound is characterized by the presence of a chloro, ethoxy, and methyl group attached to a phenyl ring, along with a methylsulfane group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-ethoxy-5-methylphenol and methylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and automation to maintain consistent quality.
化学反应分析
Types of Reactions
Oxidation: (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfane compound.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are evaluated for their efficacy in treating certain diseases and conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is employed in the formulation of products requiring specific chemical properties.
作用机制
The mechanism of action of (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
相似化合物的比较
Similar Compounds
- (2-Chloro-4-ethoxyphenyl)(methyl)sulfane
- (2-Chloro-5-methylphenyl)(methyl)sulfane
- (2-Chloro-4-ethoxy-5-methylphenyl)(ethyl)sulfane
Uniqueness
(2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C10H13ClOS |
|---|---|
分子量 |
216.73 g/mol |
IUPAC 名称 |
1-chloro-5-ethoxy-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H13ClOS/c1-4-12-9-6-8(11)10(13-3)5-7(9)2/h5-6H,4H2,1-3H3 |
InChI 键 |
YVRVFZWCOAUPGB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1C)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14764841.png)
![(4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol](/img/structure/B14764847.png)
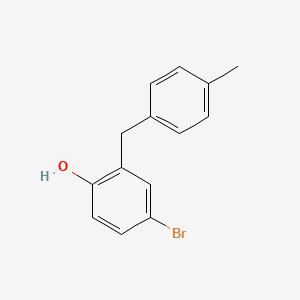
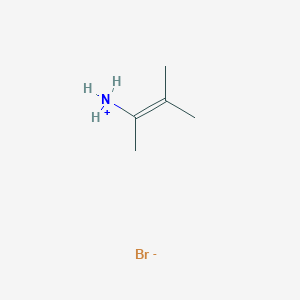
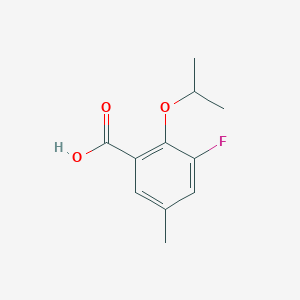
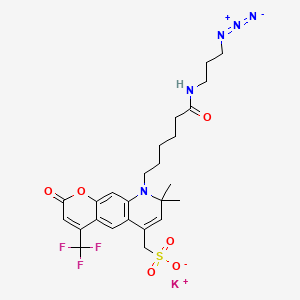

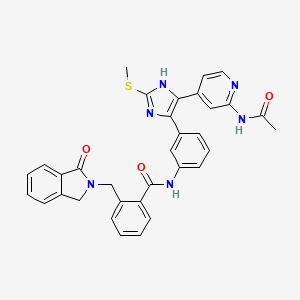
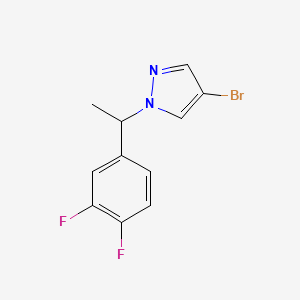
![(1S)-4-[(1R,3aR,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1-hydroxy-4-methylsulfonylcyclohexyl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14764881.png)
